4-(4-biphenylylsulfonyl)morpholine
Description
4-(4-Biphenylylsulfonyl)morpholine (CAS: N/A) is a sulfonamide derivative of morpholine, characterized by a biphenyl group attached to the sulfonyl moiety. This compound is synthesized via nucleophilic substitution reactions involving aryl Grignard reagents and sulfonyl chloride precursors, as demonstrated in combinatorial chemistry workflows . The compound is primarily used as a building block in medicinal chemistry and materials science due to its stability and versatility in forming heterocyclic frameworks .
Properties
IUPAC Name |
4-(4-phenylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWIWYIFOKLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6)
- Structure : A phenyl group replaces the biphenylyl substituent.
- Key Differences : The absence of a second phenyl ring reduces lipophilicity (clogP ~2.1 vs. ~3.5 estimated for the biphenylyl derivative) and limits aromatic stacking interactions .
- Applications : Widely used in high-throughput screening for kinase inhibitors and antimicrobial agents .
4-[(4-Methoxyphenyl)sulfonyl]morpholine (CAS: N/A)
- Structure : A methoxy group at the para position of the phenyl ring introduces electron-donating effects.
- Applications : Explored in antidiabetic drug candidates for improved bioavailability .
4-[(2-Fluorophenyl)sulfonyl]morpholine (CAS: 613657-01-5)
- Structure : Fluorine at the ortho position introduces steric hindrance and electronegativity.
- Key Differences : The fluorine atom increases oxidative stability and alters hydrogen-bonding patterns, as seen in Hirshfeld surface analyses of related fluorinated analogs .
- Applications : Used in PET radiotracer development due to fluorine’s isotopic properties .
4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
- Structure : A nitro group replaces the sulfonyl moiety.
- Key Differences : The nitro group confers strong electron-withdrawing effects, reducing basicity (pKa ~4.2 vs. ~6.5 for sulfonyl derivatives) and increasing reactivity in reduction reactions .
- Applications : Intermediate in the synthesis of antimycobacterial agents .
Physicochemical Properties
| Compound | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 4-(4-Biphenylylsulfonyl)morpholine | N/A | ~3.5 | <0.1 (DMSO) |
| 4-(Phenylsulfonyl)morpholine | 109–110 | 2.1 | 1.2 (DMSO) |
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 85–86 | 1.8 | 3.5 (Ethanol) |
| 4-[(2-Fluorophenyl)sulfonyl]morpholine | N/A | 2.3 | 1.0 (DCM) |
| 4-(4-Nitrophenyl)morpholine | 142–144 | 1.5 | 0.8 (Water) |
Data compiled from .
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